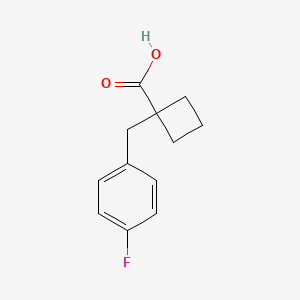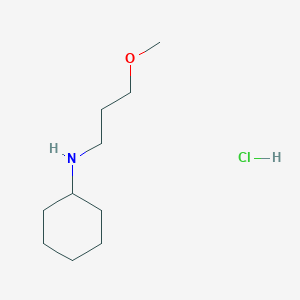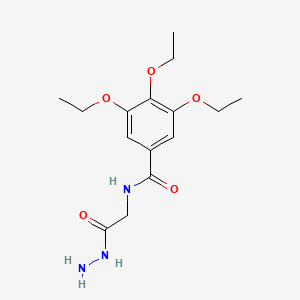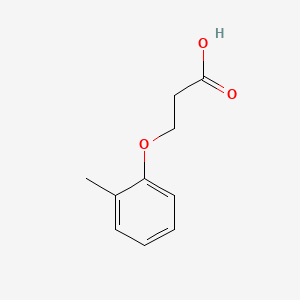
1-(4-Fluorobenzyl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)cyclobutanecarboxylic acid is a chemical compound used in scientific research. It has a chemical formula of C12H13FO2 and a molecular weight of 208.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11FO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8 degrees Celsius .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
HIV Integrase Inhibitors : A study reported the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, demonstrating potent inhibition of the HIV-integrase-catalyzed strand transfer process. Among these compounds, one featuring a 4-fluorobenzyl substitution showed favorable pharmacokinetic properties and no liabilities in counterscreening assays, highlighting its potential as a clinically useful antiviral agent (Pace et al., 2007).
Imaging Applications
Tumor Detection with PET Ligands : Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) analogues was carried out to evaluate the contributions of C-3 substitution and configuration on the uptake of these radiolabeled amino acids in a rodent model of brain tumors. The study found that both FMACBC analogues were substrates for L type amino acid transport, with high uptake in pancreas and tumor tissues, indicating their potential for imaging brain tumors (Martarello et al., 2002).
Detection of Recurrent Prostate Cancer : Fluorine 18 (18F) fluciclovine, a radiolabeled amino acid analog, takes advantage of amino acid transport upregulation in cancer cells, providing superior accuracy in PET imaging of recurrent prostate cancer compared to other molecular imaging techniques. This has led to FDA approval for its use in PET of recurrent prostate cancer, demonstrating its widespread clinical availability and potential for improved patient care (Gusman et al., 2019).
Material Science Applications
Oxygen Scavenging System for Dye Stability : An enzymatic oxygen scavenging system was presented for improved dye stability in single-molecule fluorescence experiments. The system, which includes a comparison of different scavenging systems, showed lower dissolved oxygen concentrations and increased stability for single fluorophores, indicating its application in enhancing the performance of single-molecule fluorescence techniques (Aitken et al., 2008).
Molecular Surgery for Precise Interconversion of Dicyclobutane Compounds : A study demonstrated the use of a Cd(II)-based coordination polymer for the stereoselective production of multiple cyclobutane isomers via molecular surgery. This approach allows for the precise cutting/coupling of specific bonds within the polymer, highlighting a novel method for constructing complex organic compounds from a single precursor (Wang et al., 2022).
Safety and Hazards
This compound should be handled with care. If inhaled, move the person to fresh air and seek medical attention if they feel unwell. If it comes into contact with skin or eyes, rinse thoroughly with water and seek medical advice if irritation persists. In case of accidental ingestion, rinse the mouth and seek medical attention . It should be kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-4-2-9(3-5-10)8-12(11(14)15)6-1-7-12/h2-5H,1,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBNEEQKZXIPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2587801.png)


![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2587804.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2587808.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2587810.png)


![ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B2587815.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2587818.png)

